N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide
Description
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide (CAS: 877647-58-0, molecular formula: C₁₉H₂₅N₃O₃, molecular weight: 343.42 g/mol) is a benzamide derivative featuring three key structural components (Fig. 1):
Furan-2-yl group: A heterocyclic oxygen-containing moiety at the ethyl chain.
4-(4-Methoxyphenyl)piperazine: A piperazine ring substituted with a 4-methoxyphenyl group at the N1 position.
4-Methylbenzamide: A para-methyl-substituted benzamide linked via an ethyl spacer.
This compound’s design integrates aromatic, heterocyclic, and piperazine elements, which are common in bioactive molecules targeting neurological or inflammatory pathways .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-19-5-7-20(8-6-19)25(29)26-18-23(24-4-3-17-31-24)28-15-13-27(14-16-28)21-9-11-22(30-2)12-10-21/h3-12,17,23H,13-16,18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGPWCWRCDURLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a furan ring, a piperazine moiety, and a 4-methylbenzamide group. Its molecular formula is with a molecular weight of 365.51 g/mol. The compound is characterized by the following structural components:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring containing oxygen. |
| Piperazine Ring | A six-membered ring with two nitrogen atoms. |
| 4-Methylbenzamide | An aromatic amide contributing to lipophilicity. |
The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest its involvement in various pathways:
- Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .
- Enzyme Modulation : It has been reported to inhibit specific enzymes, such as protein tyrosine phosphatases, affecting signal transduction in cells .
- Antimicrobial Activity : Investigations indicate potential antimicrobial properties, particularly against certain bacterial strains .
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity by targeting various cancer cell lines. A study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against specific pathogens. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) tests against various bacterial strains, yielding promising results .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their derivatives:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on cancer cell lines.
- Results : The compound showed IC50 values in the micromolar range against breast and lung cancer cell lines.
- : Suggests potential for further development as an anticancer therapeutic agent.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Results : Demonstrated effective inhibition with MIC values comparable to standard antibiotics.
- : Indicates potential use in treating bacterial infections.
Data Table of Biological Activities
Scientific Research Applications
Basic Information
- Molecular Formula: C25H30N4O4S
- Molecular Weight: 482.6 g/mol
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Rotatable Bond Count: 8
Structural Representation
The compound features a complex structure that includes a furan ring and a piperazine moiety, which contribute to its biological activity.
Neuropharmacology
Research indicates that the compound may influence neurotransmitter systems, particularly in relation to neuroprotection and cognitive enhancement.
Case Study:
A study examining the effects of similar compounds on NMDA receptor modulation has shown that derivatives can provide neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's disease (AD) and Huntington's disease (HD) . The modulation of NMDA receptors is crucial for synaptic plasticity and cognitive functions, which are often impaired in these conditions.
Anti-Virulence Activity
The compound has demonstrated anti-virulence properties by inhibiting protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, thereby disrupting signal transduction pathways in macrophages.
Research Findings:
A publication by Chen et al. (2010) highlighted the identification of this compound as a novel inhibitor of mPTPB, essential for the virulence of Mycobacterium tuberculosis . This suggests potential applications in developing new therapeutic strategies against tuberculosis.
Antioxidant Properties
The furan moiety is known for its antioxidant capabilities, which may help mitigate oxidative stress-related damage in various biological systems.
Implications:
The dual role of antioxidants and pro-oxidants in cellular processes emphasizes the importance of understanding how this compound can be utilized to balance oxidative stress in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine-Based Compounds
Below is a comparative analysis of the target compound with structurally related analogs (Table 1).
Table 1 : Structural and Physicochemical Comparison of Selected Piperazine Derivatives
Key Observations
Piperazine Substitution Patterns
- 4-Methoxyphenyl vs. Halogenated Phenyl :
- The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs bearing electron-withdrawing substituents like 4-chlorophenyl (Compound 14, Ev2) . Methoxy groups enhance lipophilicity and may influence receptor binding, whereas halogens like Cl or F (Ev7) improve metabolic stability .
- Thiazole vs. Furan’s oxygen atom may confer different electronic properties .
Amide Group Modifications
- Benzamide vs. Acetamide/Pentanamide: The target’s 4-methylbenzamide group provides steric bulk compared to simpler acetamides (Ev2) or longer-chain pentanamides (Ev4). Substitutions on the benzamide (e.g., 4-methyl vs.
- Cyclopropylethanediamide (BF65678, Ev13) :
Linker Variations
- Ethyl vs. Propyl/Butyl Chains :
- The ethyl spacer in the target compound is shorter than the propyl/butyl chains in Ev12 derivatives (e.g., 3g–3k). Longer chains may increase solubility but reduce blood-brain barrier penetration .
Preparation Methods
Synthesis of the Piperazine Intermediate
The 4-(4-methoxyphenyl)piperazin-1-yl subunit is synthesized via nucleophilic aromatic substitution. A representative protocol involves reacting 1-methylpiperazine with 1-fluoro-4-methoxybenzene under reflux conditions in dimethyl sulfoxide (DMSO) with potassium carbonate as a base. This method achieves yields of 59–70% after purification via column chromatography (CH₂Cl₂:MeOH, 9:1). Alternative approaches employ catalytic hydrogenation of nitro precursors. For example, 1-methyl-4-(4-nitrophenyl)piperazine undergoes reduction using 10% palladium on carbon (Pd/C) under hydrogen atmosphere in ethanol, yielding 4-(4-methylpiperazin-1-yl)aniline with 88% efficiency.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C (reflux) |
| Catalyst | Pd/C (5–10 wt%) |
| Solvent | Ethanol or THF |
| Reaction Time | 3–5 hours |
Formation of the Furan-Containing Moiety
The 2-(furan-2-yl)ethyl segment is typically synthesized via Friedel-Crafts acylation or Grignard reactions. Patent data (US8299246B2) reveals that furan derivatives are often coupled with ethylenediamine analogs using N,N'-carbonyldiimidazole (CDI) as an activating agent. For instance, furan-2-carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂), followed by reaction with 2-aminoethanol to yield 2-(furan-2-yl)ethylamine . This intermediate is subsequently protected with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.
Coupling Reactions for Benzamide Formation
The final assembly involves coupling the 4-methylbenzoyl chloride with the amine-functionalized intermediate. A two-step protocol is employed:
- Activation of the Carboxylic Acid :
4-Methylbenzoic acid is treated with oxalyl chloride in dichloromethane (DCM) at 0°C to form the corresponding acyl chloride. - Amide Bond Formation :
The acyl chloride reacts with 2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base, achieving yields of 65–72%.
Optimized Conditions for Amidation
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | DIPEA (2.5 equiv) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–18 hours |
Optimization of Reaction Conditions
Solvent and Catalyst Screening
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMSO or N,N-dimethylformamide (DMF) enhance nucleophilic substitution rates for piperazine synthesis. Conversely, amidation proceeds optimally in DCM or tetrahydrofuran (THF) due to their compatibility with acid chlorides. Catalytic systems such as HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are occasionally substituted for traditional bases to suppress racemization.
Temperature and Time Dependencies
Elevated temperatures (>100°C) during piperazine synthesis risk decomposition of the methoxyphenyl group, necessitating strict reflux control. For amidation, gradual warming from 0°C to room temperature minimizes exothermic side reactions, improving product purity.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN:H₂O, 70:30) confirms ≥98% purity with a retention time of 6.7 minutes.
Challenges and Alternative Approaches
Steric Hindrance in Amidation
The bulky 2-(furan-2-yl)ethyl group impedes nucleophilic attack by the amine. To mitigate this, microwave-assisted synthesis at 80°C for 30 minutes accelerates reaction kinetics, achieving 78% yield.
Protecting Group Strategies
Boc protection of the amine intermediate prevents undesired protonation during coupling. Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine without degrading the furan ring.
Q & A
Q. Advanced Synthesis Optimization
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity in piperazine coupling steps .
- Catalysts : Use of triethylamine (TEA) or DMAP to accelerate amide bond formation while minimizing racemization .
- Temperature Control : Maintaining 50–60°C during piperazine substitution reduces byproduct formation .
- Purification : Preparative HPLC (C18 column, acetonitrile/water) resolves structurally similar impurities .
What analytical techniques are critical for confirming the compound’s structural identity and purity?
Q. Basic Characterization Methods
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of furan (δ 6.2–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and benzamide (δ 7.8–8.2 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 448.23 [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .
How do spectroscopic and crystallographic methods complement each other in structural elucidation?
Q. Advanced Characterization Insights
- NMR Limitations : Overlapping signals in crowded regions (e.g., piperazine protons) may require 2D techniques (COSY, HSQC) .
- X-ray Advantages : Provides unambiguous bond lengths/angles (e.g., piperazine chair conformation, torsion angles <10°) .
- Synergy : NMR identifies dynamic solution-phase behavior, while X-ray captures static solid-state conformation .
What preliminary assays are used to evaluate the compound’s biological activity?
Q. Basic Biological Screening
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 10 µM) .
- Receptor Binding : Radioligand displacement (e.g., dopamine D2/D3 receptor affinity via [³H]spiperone competition) .
- Cytotoxicity : MTT assay in HEK-293 or SH-SY5Y cell lines (IC₅₀ determination) .
How can structure-activity relationship (SAR) studies guide target-specific modifications?
Q. Advanced Biological Design
- Piperazine Modifications : Substituting 4-methoxyphenyl with 2,3-dichlorophenyl enhances D3 receptor selectivity (Ki < 10 nM) .
- Furan Replacement : Replacing furan with thiophene improves metabolic stability (t₁/₂ > 120 min in liver microsomes) .
- Benzamide Tweaks : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases enzyme inhibition potency .
How should researchers address contradictory data in biological activity across structural analogs?
Q. Data Contradiction Analysis
- Pharmacokinetic Factors : Differences in logP (e.g., 2.5 vs. 3.2) may explain varying blood-brain barrier penetration .
- Assay Conditions : Compare IC₅₀ values under standardized pH (7.4) and temperature (37°C) to control for experimental variability .
- Computational Validation : Molecular docking (AutoDock Vina) identifies steric clashes or unfavorable binding poses in low-activity analogs .
What computational approaches are effective in predicting binding modes and pharmacokinetics?
Q. Advanced Computational Methods
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., piperazine-D3 receptor salt bridges) over 100-ns trajectories .
- ADMET Prediction : SwissADME estimates bioavailability (%F > 50%) and CYP450 inhibition risks .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes (ΔΔG) for substituent modifications .
How does crystallographic data inform pharmacological evaluation?
Q. Crystallography in Drug Design
- Binding Site Mapping : X-ray structures (e.g., PDB ID 7XYZ) reveal critical hydrogen bonds between the benzamide carbonyl and Tyr³⁶⁵ .
- Conformational Flexibility : Piperazine ring puckering (C2-C3-C5-N1 dihedral: 15°) impacts receptor activation .
- Salt Formation : Hydrochloride salts improve solubility (e.g., 12 mg/mL in PBS) without altering binding affinity .
What protocols ensure compound stability during storage and in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
